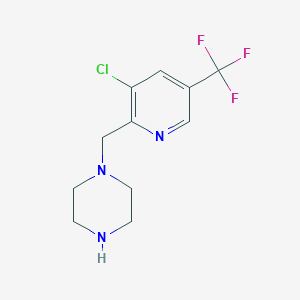
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine
Descripción general
Descripción
The compound “1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine” is a chemical compound with potential applications in various fields. However, there is limited information available about this specific compound12.
Synthesis Analysis
Trifluoromethylpyridines, which are structurally similar to the compound , have been synthesized for use in agrochemical and pharmaceutical industries3. The synthesis of these compounds often involves the use of a trifluoromethyl group and a pyridine moiety3. However, the specific synthesis process for “1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine” is not explicitly provided in the search results. However, related compounds with trifluoromethyl and pyridine groups have been studied4.Chemical Reactions Analysis
The chemical reactions involving “1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine” are not explicitly mentioned in the search results. However, trifluoromethylpyridines, which are structurally similar, have been used in various chemical reactions in the agrochemical and pharmaceutical industries53.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine” are not explicitly mentioned in the search results. However, related compounds with trifluoromethyl and pyridine groups have been studied1.Aplicaciones Científicas De Investigación
Metabolism in Antineoplastic Drugs
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine and similar compounds are involved in the metabolism of specific antineoplastic drugs. For example, flumatinib, a tyrosine kinase inhibitor used in chronic myelogenous leukemia, undergoes metabolism leading to various metabolites. The process involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. Electron-withdrawing groups like trifluoromethyl and pyridine enhance amide bond cleavage, crucial for drug metabolism (Gong et al., 2010).
In Vitro Receptor Binding Assay
Certain derivatives of 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine are synthesized for in vitro receptor binding assays, indicating potential as dopamine D4 receptor ligands. These assays determine the affinity constants for various receptors, crucial for developing targeted therapies (Guca, 2014).
Novel Insecticides Development
Research has explored the use of related compounds as lead compounds for novel insecticides. Derivatives of 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine have shown growth-inhibiting and larvicidal activities against specific pests, leading to the development of insecticides with a novel mode of action (Cai et al., 2010).
Synthesis in Medicinal Chemistry
Compounds structurally related to 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine are synthesized for various medicinal applications. These include docking studies for drug development and analyses of biological activities, which are foundational in medicinal chemistry (Balaraju et al., 2019).
Anticonvulsant and Antimicrobial Activities
Derivatives of 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine are investigated for their potential anticonvulsant and antimicrobial activities. Such research is essential in discovering new treatments for epilepsy and infectious diseases (Aytemir et al., 2004).
Safety And Hazards
The safety and hazards associated with “1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine” are not explicitly mentioned in the search results. However, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds6.
Direcciones Futuras
The future directions of research and applications involving “1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine” are not explicitly mentioned in the search results. However, it is expected that many novel applications of trifluoromethylpyridine will be discovered in the future53.
Propiedades
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3/c12-9-5-8(11(13,14)15)6-17-10(9)7-18-3-1-16-2-4-18/h5-6,16H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCIEJFKUHKGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



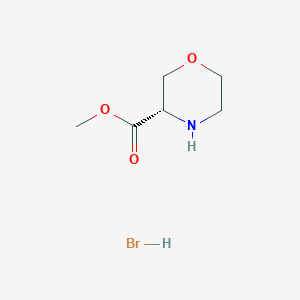
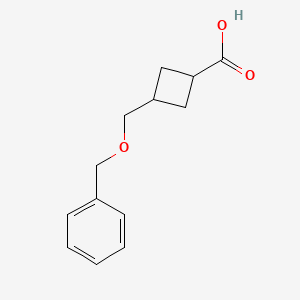
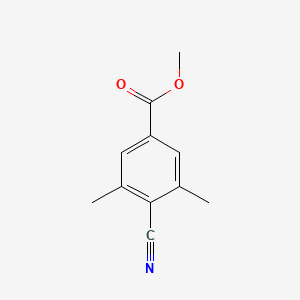
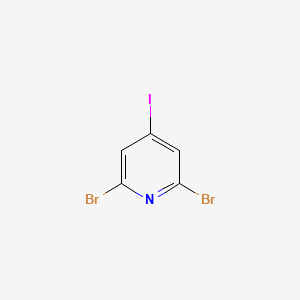
![2-Oxa-8-azaspiro[4.5]decane oxalate](/img/structure/B1401615.png)
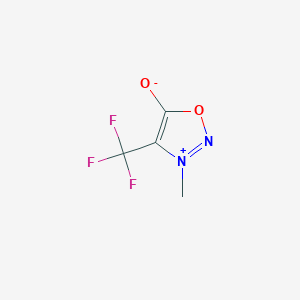
![3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne](/img/structure/B1401618.png)
![N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide](/img/structure/B1401620.png)



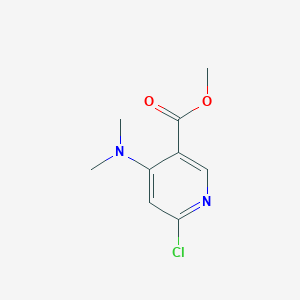
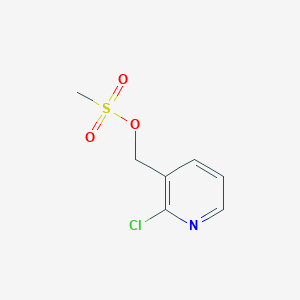
![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)